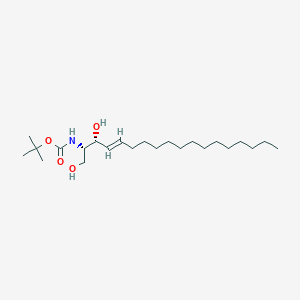

N-Boc sphingosine

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDVBSIURBUGW-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449429 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116467-63-1 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Utility of N-Boc-D-erythro-sphingosine in Sphingolipid Research

An In-depth Technical Guide to the Core Chemical Properties of N-Boc-D-erythro-sphingosine

D-erythro-sphingosine is a foundational molecule in cellular biology, serving not only as a structural backbone for complex sphingolipids but also as a bioactive lipid messenger in its own right.[1] Its metabolism is a critical nexus in cell signaling, with its conversion to ceramide or its phosphorylation to sphingosine-1-phosphate (S1P) dictating cellular fate in processes like proliferation, apoptosis, and inflammation.[2][3] To dissect the intricate sphingolipid metabolic network, researchers require tools that can precisely block specific enzymatic steps.

N-Boc-D-erythro-sphingosine is such a tool. It is the N-tert-butyloxycarbonyl (Boc) protected form of D-erythro-sphingosine, a strategic chemical modification that renders the C2 amino group unreactive to enzymatic modification.[4] The bulky Boc group sterically hinders access by enzymes like ceramide synthases, effectively creating a metabolic roadblock.[4] This allows for the precise investigation of pathways dependent on the N-acylation of sphingosine, enabling researchers to study the downstream consequences of ceramide synthesis inhibition.[4] This guide provides a comprehensive overview of the chemical properties, analytical characterization, and practical applications of N-Boc-D-erythro-sphingosine for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The identity and purity of a chemical tool are paramount for reproducible and reliable experimental outcomes. The fundamental properties of N-Boc-D-erythro-sphingosine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | [5] |

| Synonyms | N-tert-butoxycarbonyl sphingosine, N-Boc sphingosine | [5] |

| CAS Number | 116467-63-1 | [5] |

| Molecular Formula | C₂₃H₄₅NO₄ | [5][6] |

| Molecular Weight | 399.62 g/mol | [6] |

| Appearance | White Solid | [6] |

| Melting Point | 59-60 °C | [6][7] |

| Storage | Refrigerator (2-8°C), Stock solutions at -20°C | [4][6] |

Solubility Profile: A Practical Perspective

The solubility of a lipid analogue directly impacts its utility in both biochemical assays and cell-based experiments. Unlike its parent molecule, sphingosine, the Boc-protected form exhibits improved solubility in a range of organic solvents.

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [4] |

| DMSO | Soluble | [8] |

| Chloroform | Sparingly | [6][7] |

| Dichloromethane | Slightly | [6][7] |

| Ethyl Acetate | Slightly | [6][7] |

Expert Insight: For cell culture applications, a common and effective practice is to prepare a concentrated stock solution (e.g., 10 mM) in ethanol.[4] This stock can then be diluted in the cell culture medium. To enhance bioavailability and prevent micelle formation in aqueous media, the diluted compound can be complexed with fatty acid-free bovine serum albumin (BSA) prior to cell treatment.[4]

Spectroscopic and Analytical Characterization

Verifying the identity and purity of N-Boc-D-erythro-sphingosine is crucial. The following data represent typical spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ 5.55 (dt, J = 13.6, 6.7 Hz, 1H), 5.44–5.37 (m, 1H), 4.78 (br. s, 1H), 3.74–3.65 (m, 1H), 3.65–3.60 (m, 1H), 2.22–2.15 (m, 1H), 2.09 (dd, J = 15.0, 7.2 Hz, 1H), 2.00 (dd, J = 14.4, 7.2 Hz, 2H), 1.44 (s, 9H), 1.37–1.24 (m, 20H), 1.10 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H).[6]

-

¹³C NMR (126 MHz, CDCl₃): δ 155.71, 134.8, 125.5, 79.4, 73.48, 50.1, 37.2, 32.7, 31.9, 29.7, 29.6, 29.6, 29.5, 29.4, 29.4, 29.2, 28.4, 22.7, 14.1.[6]

Expert Insight: In the ¹H NMR spectrum, the singlet at δ 1.44 ppm integrating to 9 protons is the characteristic signal for the tert-butyl group of the Boc protector. The olefinic protons around δ 5.4-5.6 ppm confirm the presence of the trans double bond in the sphingoid backbone. The erythro-configuration can be confirmed by detailed analysis of coupling constants, which is a critical quality control step.[9]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected m/z for C₂₃H₄₅NO₄Na [M+Na]⁺: 422.32.[6]

Expert Insight: N-Boc-D-erythro-sphingosine can be used as a standard for mass spectrometry.[10] A particularly useful technique is in-source fragmentation, where the Boc group is intentionally removed in the mass spectrometer's ion source to generate the sphingosine cation, which can then serve as an internal standard for the accurate quantification of endogenous sphingosine.[10]

Reactivity, Stability, and the Boc Protecting Group

The chemical utility of N-Boc-D-erythro-sphingosine is defined by the stability and reactivity of the Boc group.

Stability

The Boc group is renowned for its stability under basic and nucleophilic conditions, making it compatible with a wide range of experimental protocols that do not involve acidic treatment.[11] Stock solutions stored at -20°C under an inert atmosphere are stable for extended periods.[12]

Reactivity and Deprotection

The primary reactivity lies in the acid-labile nature of the Boc group. This allows for the controlled release of D-erythro-sphingosine when desired. The standard method for deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[13][14]

Caption: Workflow for the acid-catalyzed deprotection of N-Boc-D-erythro-sphingosine.

The deprotection mechanism proceeds via acid-catalyzed hydrolysis, a robust and well-understood transformation.[13]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).

-

Carbocation Formation: The protonated intermediate collapses, eliminating the highly stable tert-butyl cation and forming a carbamic acid derivative.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.

-

Amine Formation: The resulting free amine is liberated, typically as its corresponding acid salt (e.g., trifluoroacetate salt).

Application in Biological Systems: Creating a Metabolic Roadblock

The primary application of N-Boc-D-erythro-sphingosine is as a specific inhibitor to probe sphingolipid metabolism.

Caption: N-Boc-D-erythro-sphingosine blocks the conversion of sphingosine to ceramide.

By introducing N-Boc-D-erythro-sphingosine to cells, researchers can effectively block the N-acylation step catalyzed by ceramide synthases (CerS).[4] This prevents the conversion of sphingosine to ceramide via the "salvage pathway".[4] This blockade allows for the study of:

-

The roles of sphingosine and S1P in signaling pathways, independent of their conversion to ceramide.

-

The cellular consequences of inhibiting ceramide production from this specific pathway.

-

The activity of sphingosine kinases (SphK) by potentially increasing the substrate pool of sphingosine.

Experimental Protocol: Cell Culture Treatment

This protocol provides a framework for utilizing N-Boc-D-erythro-sphingosine to study the effects of blocking ceramide synthesis in cultured mammalian cells.[4]

Objective: To investigate the cellular effects of inhibiting the N-acylation of sphingosine.

Materials:

-

N-Boc-D-erythro-sphingosine

-

Ethanol, 200 proof

-

Cell culture medium (appropriate for the cell line)

-

Cultured mammalian cells

-

Fatty acid-free Bovine Serum Albumin (BSA) (optional)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Stock Solution Preparation: a. Dissolve N-Boc-D-erythro-sphingosine in 200 proof ethanol to create a concentrated stock solution (e.g., 10 mM). b. Store the stock solution tightly sealed at -20°C.

-

Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in a logarithmic growth phase at the time of treatment. b. Allow cells to adhere and grow for at least 24 hours.

-

Treatment Preparation and Application: a. On the day of the experiment, thaw the stock solution. b. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 1-25 µM). Vortex briefly to mix. c. (Optional - for enhanced delivery): To complex with BSA, first dilute the lipid into medium, then add an appropriate amount of BSA solution. Incubate at 37°C for 15-30 minutes. d. Aspirate the old medium from the cells and gently add the medium containing N-Boc-D-erythro-sphingosine. Include a vehicle control (medium with the same concentration of ethanol). e. Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours).

-

Cell Harvesting and Downstream Analysis: a. Following incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. The harvested cells can be processed for various downstream analyses, such as lipid extraction for mass spectrometry (to quantify changes in sphingolipid levels), protein extraction for Western blotting, or RNA extraction for gene expression analysis.[4]

Expected Outcome: Treatment with N-Boc-D-erythro-sphingosine is expected to cause a decrease in ceramide levels that are derived from the salvage pathway.[4] A corresponding increase in the cellular sphingosine pool may also be observed.

References

-

Title: Sphingolipid signaling pathway Source: CUSABIO URL: [Link]

-

Title: Functions of sphingosine in cell proliferation and death Source: PubMed URL: [Link]

-

Title: Sphingosine 1-phosphate and ceramide 1-phosphate: Expanding roles in cell signaling Source: ResearchGate URL: [Link]

-

Title: Sphingosine 1-phosphate signalling Source: PMC - NIH URL: [Link]

-

Title: Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics Source: GlpBio - YouTube URL: [Link]

-

Title: CAS No : 207516-23-2 | Product Name : N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide Source: Pharmaffiliates URL: [Link]

-

Title: N-Boc sphingosine | C23H45NO4 Source: PubChem - NIH URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

-

Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL: [Link]

-

Title: Structure Database (LMSD) - Sphingosine Source: LIPID MAPS URL: [Link]

-

Title: Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst Source: SciSpace URL: [Link]

-

Title: Direct evidence by carbon-13 NMR spectroscopy for the erythro configuration of the sphingoid moiety in Gaucher cerebroside and other natural sphingolipids Source: PubMed URL: [Link]

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. cusabio.com [cusabio.com]

- 3. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Boc sphingosine | C23H45NO4 | CID 10949378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-BOC-ERYTHRO-SPHINGOSINE CAS#: 609812-03-5 [m.chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Direct evidence by carbon-13 NMR spectroscopy for the erythro configuration of the sphingoid moiety in Gaucher cerebroside and other natural sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. D- erythro- Sphingosine, Free Base, High Purity [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

N-Boc sphingosine CAS number and chemical identifiers

Chemical Identity, Synthesis Protocols, and Applications in Lipid Drug Development

Executive Summary

N-Boc-D-erythro-sphingosine (CAS: 116467-63-1) is a critical intermediate in sphingolipid research and lipid-based drug development. By selectively protecting the amino group of D-erythro-sphingosine with a tert-butyloxycarbonyl (Boc) group, researchers can mask the nitrogen center, rendering it inert to acylation or alkylation during complex synthetic sequences. This orthogonality is essential for the precise synthesis of ceramides, sphingomyelins, and glycosylsphingolipids, as well as for creating metabolic "roadblocks" in enzymatic assays involving ceramide synthases (CerS).[1]

This guide provides a comprehensive technical overview of N-Boc-sphingosine, including verified chemical identifiers, detailed synthesis protocols, and its strategic application in blocking the sphingolipid salvage pathway.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identifiers

The following data corresponds to the biologically relevant D-erythro stereoisomer, which mimics the natural sphingoid base backbone found in mammalian cells.

| Identifier | Value |

| Chemical Name | N-Boc-D-erythro-sphingosine |

| IUPAC Name | tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |

| CAS Number | 116467-63-1 (Free diol form)(Note: CAS 207516-23-2 refers to the 2,3-N,O-acetonide derivative) |

| Molecular Formula | C₂₃H₄₅NO₄ |

| Molecular Weight | 399.61 g/mol |

| SMILES | CCCCCCCCCCCCC/C=C/NC(=O)OC(C)(C)C |

| InChI Key | UMUDVBSIURBUGW-BWMVHVDHSA-N |

Physicochemical Properties

Understanding the solubility profile is crucial for designing reaction conditions and biological assays.[1]

-

Appearance: White to off-white crystalline solid.

-

Solubility:

-

Stability: Stable for >2 years at -20°C when stored desiccated.[1] Sensitive to strong acids (removes Boc group).[1]

-

Stereochemistry: (2S, 3R); the natural configuration is critical for enzyme recognition.[1]

Part 2: Synthetic Utility & Mechanism[1]

The "Boc Strategy" in Lipid Synthesis

The primary utility of N-Boc-sphingosine lies in its ability to differentiate the amino group (C2) from the hydroxyl groups (C1, C3). In natural sphingosine, the amino group is highly nucleophilic.[1] Without protection, attempts to modify the hydroxyls (e.g., phosphorylation, glycosylation) often result in unwanted N-alkylation.[1]

Mechanism of Protection: The tert-butoxycarbonyl group is installed using di-tert-butyl dicarbonate (Boc₂O). This group is stable against bases and nucleophiles but is cleaved quantitatively by acids (e.g., Trifluoroacetic acid/TFA or HCl in dioxane), regenerating the free amine.[1]

Visualization: Synthesis & Derivatization Pathway

The following diagram illustrates the conversion of Sphingosine to N-Boc-Sphingosine and its subsequent use in generating Ceramide analogs.

Figure 1: The strategic workflow for utilizing N-Boc-sphingosine in the synthesis of complex sphingolipids.

Part 3: Experimental Protocols

Protocol: Synthesis of N-Boc-D-erythro-Sphingosine

This protocol describes the direct protection of commercially available D-erythro-sphingosine.

Reagents:

-

D-erythro-Sphingosine (CAS 123-78-4)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) (1.5 equivalents)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 100 mg (0.33 mmol) of D-erythro-sphingosine in 5 mL of anhydrous DCM. Ensure the solution is clear.

-

Base Addition: Add 70 µL (0.50 mmol) of Triethylamine. Stir at room temperature for 5 minutes.

-

Protection: Add 80 mg (0.36 mmol) of Boc₂O dissolved in 1 mL DCM dropwise over 10 minutes.

-

Why: Slow addition prevents the formation of di-Boc byproducts, although steric hindrance at C2 makes this rare.[1]

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Silica; CHCl₃/MeOH 9:1). The product (N-Boc) will have a higher R_f (~0.6) than the starting amine (~0.2).[1]

-

Workup: Dilute with 20 mL DCM. Wash sequentially with:

-

10 mL 5% Citric Acid (to remove excess TEA and sphingosine).

-

10 mL Saturated NaHCO₃.

-

10 mL Brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate 2:1) to yield N-Boc-sphingosine as a white solid (Yield: ~90-95%).

Protocol: Application in Ceramide Synthesis (N-Acylation)

Once the Boc group is removed, the amine can be coupled to specific fatty acids.[1][2]

-

Deprotection: Dissolve N-Boc-sphingosine in DCM/TFA (4:1 v/v). Stir for 1 hour. Evaporate volatiles to dryness (azeotrope with toluene to remove TFA traces).[1]

-

Coupling: Redissolve the resulting sphingosine-TFA salt in DCM. Add Fatty Acid (e.g., C16:0), EDC[1]·HCl (1.2 eq), and HOBt (1.2 eq).[1] Add DIPEA (3 eq) to neutralize the salt and catalyze the amide bond formation.[1]

Part 4: Applications in Drug Development[1]

Metabolic Blockade (Salvage Pathway Inhibition)

In biological assays, N-Boc-sphingosine acts as a "dead-end" substrate. It enters the cell but cannot be acylated by Ceramide Synthases (CerS) due to the bulky Boc group.[1][3]

-

Mechanism: It competitively binds to CerS or Sphingosine Kinases (SphK) but cannot be processed, effectively inhibiting the salvage pathway that recycles sphingosine into ceramide.[1][3]

-

Use Case: Researchers use this to distinguish de novo ceramide synthesis (from Serine + Palmitoyl-CoA) from the salvage pathway.[1]

Analytical Standards

N-Boc-sphingosine is used as an internal standard in LC-MS/MS lipidomics. Its mass shift (+100 Da vs sphingosine) and distinct retention time allow for precise quantification of endogenous sphingoid bases.[1]

Part 5: Safety & Handling (MSDS Highlights)

| Hazard Category | Classification | Handling Precaution |

| Health Hazard | Irritant (Skin/Eye) | Wear nitrile gloves and safety glasses.[1] |

| Storage | Hygroscopic | Store at -20°C under Argon/Nitrogen. |

| Stability | Acid-Sensitive | Avoid exposure to HCl vapors or acidic silica during storage. |

References

-

PubChem. (2025).[1][4] N-Boc sphingosine | C23H45NO4.[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

MDPI. (2020).[1] Stereoselective Synthesis of Novel Sphingoid Bases. Molecules. Available at: [Link][1]

Sources

Methodological & Application

Application Note: High-Fidelity Glycosylation of N-Boc Sphingosine Acceptors

Abstract

The synthesis of glycosphingolipids (GSLs) via N-Boc sphingosine intermediates offers a versatile, orthogonal protection strategy compared to the traditional azide or amide routes. However, the acid-labile nature of the tert-butyloxycarbonyl (Boc) group presents a unique challenge during Lewis acid-promoted glycosylation. This guide details a robust, field-proven protocol for the stereoselective

Introduction & Mechanistic Rationale

The N-Boc Advantage

In GSL synthesis, the sphingosine backbone requires nitrogen protection.[1] While the azido (

-

Orthogonality: Stable to basic conditions (used for acetate deprotection).

-

Solubility: Improves the lipid solubility in organic solvents (DCM, THF) compared to free amines or amides.

-

Direct Acylation: Post-glycosylation, the Boc group is easily removed (TFA/DCM) to allow immediate fatty acid coupling (Ceramide formation).

The Challenge: Acid Sensitivity vs. Activation

Glycosylation typically requires a Lewis acid promoter (e.g.,

-

The Risk: Strong Lewis acids or high temperatures can cleave the Boc carbamate in situ, leading to N-glycosylation side products or degradation.

-

The Solution: We utilize a kinetic control strategy using catalytic TMSOTf at low temperatures (-20°C to -15°C). This window activates the trichloroacetimidate donor without degrading the N-Boc acceptor.

Regioselectivity (C1-OH vs. C3-OH)

Sphingosine possesses two hydroxyl groups: the primary C1-OH and the secondary allylic C3-OH.

-

Best Practice: Use 3-O-Benzoyl-N-Boc-sphingosine . Protecting the C3-OH prevents regiochemical mixtures and forces reaction exclusively at the C1 position.

-

Stereocontrol: To ensure

-anomeric selectivity (critical for mammalian GSLs), we employ a donor with a participating group (ester) at C2.

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway, highlighting the critical Neighboring Group Participation (NGP) that ensures

Figure 1: Mechanism of

Detailed Protocol: Schmidt Trichloroacetimidate Method

This protocol describes the coupling of 2,3,4,6-tetra-O-benzoyl-D-glucopyranosyl trichloroacetimidate (Donor) with 3-O-benzoyl-N-Boc-D-erythro-sphingosine (Acceptor).

Materials & Reagents

| Component | Specification | Purpose |

| Donor | Per-O-benzylated/acetylated Imidate | Source of sugar; C2-ester ensures |

| Acceptor | 3-O-Bz-N-Boc-Sphingosine | Lipid backbone; C3 protected to prevent side reactions. |

| Promoter | TMSOTf (Trimethylsilyl triflate) | Strong Lewis acid; use as 0.1M solution in DCM. |

| Solvent | Dichloromethane (DCM) | Anhydrous; distilled over |

| Desiccant | 4Å Molecular Sieves (Activated) | CRITICAL: Removes trace water to prevent hydrolysis. |

Step-by-Step Methodology

Phase 1: Preparation (The "Drying" Step)

Context: Moisture is the enemy. Water reacts with the donor faster than the sphingosine acceptor.

-

Activation: Flame-dry a two-neck round-bottom flask under argon flow. Allow to cool.

-

Loading: Add the Acceptor (1.0 equiv, e.g., 100 mg) and the Donor (1.5 equiv) to the flask.

-

Sieving: Add activated 4Å molecular sieves (powdered or beads, approx. 200 mg).

-

Solvation: Dissolve the mixture in anhydrous DCM (concentration ~0.05 M relative to acceptor).

-

Equilibration: Stir the mixture at Room Temperature (RT) for 30 minutes under Argon.

-

Why? This ensures any residual moisture on the glass or reagents is absorbed by the sieves before the acid is added.

-

Phase 2: The Reaction (Kinetic Control)

-

Cooling: Cool the reaction mixture to -20°C using an acetone/dry ice bath or cryostat.

-

Critical: Do not proceed until the internal temperature is stable. Higher temps risk Boc cleavage.

-

-

Activation: Add TMSOTf (0.1 equiv) dropwise.

-

Note: If using

, use 0.2 equiv, but TMSOTf is preferred for cleaner kinetics at low temp.

-

-

Monitoring: Stir at -20°C. Monitor by TLC every 15 minutes.

-

TLC System: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (for Benzoyl groups) and Ceric Ammonium Molybdate (CAM) stain (for sugar/lipid).

-

Endpoint: The donor spot (high

) should disappear; the acceptor spot should diminish; a new product spot (intermediate

-

Phase 3: Quenching & Workup

-

Quench: Once complete, add Triethylamine (

) (0.2 equiv) while still at -20°C.-

Why? Neutralizes the acid immediately to prevent Boc deprotection as the reaction warms.

-

-

Filter: Warm to RT and filter through a Celite pad to remove molecular sieves. Rinse with DCM.[4]

-

Wash: Wash the filtrate with saturated

(aq) followed by Brine. -

Dry & Concentrate: Dry over

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Flash Chromatography: Silica gel.[5] Gradient elution (e.g., Hexane

Hexane/EtOAc 4:1 -

Yield Expectation: 70-85%.

Self-Validation: How to Confirm Success

A "Self-Validating" protocol requires specific analytical markers to confirm the structure without guessing.

NMR Diagnostics ( H NMR in )

| Feature | Expected Signal | Interpretation |

| Anomeric Proton (H-1') | Doublet at | Indicates formation of glycosidic bond. |

| Coupling Constant ( | 7.8 - 9.0 Hz | CONFIRMS |

| Boc Group | Singlet at | Confirms the N-Boc group survived the acid treatment. |

| Sphingosine Alkenes | Multiplets at | Confirms the lipid backbone is intact (no migration). |

Mass Spectrometry (ESI-MS)

-

Look for

adducts. -

Warning: N-Boc compounds can fragment in the MS source (loss of Boc = M-100). If you see the "deprotected" mass, check if it's an artifact of the MS ionization (lower cone voltage) or real chemical deprotection.

Troubleshooting & Optimization Workflow

Use this decision tree to navigate common issues during the synthesis.

Figure 2: Troubleshooting decision tree for N-Boc Sphingosine Glycosylation.

References

-

Schmidt, R. R., & Kinzy, W. (1994).[6] Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method.[6] Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123.[6] Link

-

Du, Y., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10. Link

-

Morales-Serna, J. A., et al. (2007). Recent advances in the glycosylation of sphingosines and ceramides.[7] Current Organic Chemistry. Link

-

BenchChem. (2025).[1][8][9] N-Boc-erythro-Sphingosine: A Technical Guide to its Role in Elucidating Sphingolipid Metabolism. Link

-

Nielsen, M. M., et al. (2022).[4] Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates. Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositori.urv.cat [repositori.urv.cat]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Optimized Chemical Synthesis of N-Boc Sphingosine-1-Phosphate: Regioselective Phosphorylation Strategies

Part 1: Strategic Analysis & Mechanistic Insight

The Synthetic Challenge: Regioselectivity in a 1,3-Diol System

The phosphorylation of N-tert-butoxycarbonyl (N-Boc) D-erythro-sphingosine presents a classic challenge in lipid chemistry: distinguishing between the primary hydroxyl group at C1 and the secondary, allylic hydroxyl group at C3.[1]

While the N-Boc protecting group effectively masks the amine functionality (preventing N-phosphorylation and reducing polarity), the C3-OH remains a competing nucleophile.[1] However, three physicochemical factors favor C1-OH phosphorylation:

-

Steric Accessibility: The C1 primary alcohol is significantly less hindered than the C3 secondary alcohol.[1]

-

Electronic Environment: The C3-OH is allylic and adjacent to the bulky N-Boc group, reducing its nucleophilicity relative to C1.[1]

-

Reagent Bulk: Utilizing bulky phosphorylation reagents (e.g., phosphoramidites) kinetically favors the primary alcohol.[1]

Expert Insight: Avoid using strong bases (e.g., NaH) which can deprotonate both alcohols and lead to mixtures of C1/C3 phosphates and cyclic phosphates.[1] Instead, rely on "soft" activation methods like phosphoramidite coupling or pyridine-buffered phosphoryl chloride reactions.[1]

Part 2: Detailed Experimental Protocols

Method A: The Phosphoramidite Route (Gold Standard)

Best For: High purity, mild conditions, and synthesis of phosphate esters requiring gentle deprotection.[1] Mechanism: P(III) coupling followed by P(V) oxidation.[1]

Reagents & Materials

-

Substrate: N-Boc-D-erythro-sphingosine (>98% purity).

-

Reagent: Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite (1.2 - 1.5 equiv).[1]

-

Activator: 1H-Tetrazole (0.45 M in MeCN) or 5-Ethylthio-1H-tetrazole (ETT).[1]

-

Oxidant: tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane) or m-CPBA.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Quench: Sat. NaHCO₃ / Na₂S₂O₃.[1]

Step-by-Step Protocol

-

Preparation:

-

Dry N-Boc sphingosine azeotropically with toluene (3x) to remove trace water.[1]

-

Dissolve in anhydrous DCM (0.1 M concentration) under Argon/Nitrogen atmosphere.

-

-

Coupling (P-III Intermediate):

-

Add 1H-Tetrazole (3.0 equiv) to the solution.[1]

-

Dropwise add Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite (1.2 equiv) over 10 minutes at 0°C.

-

Critical Checkpoint: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica, 1:1 Hexane/EtOAc).[1] The starting material (Rf ~0.[1]4) should disappear, replaced by the phosphite intermediate (Rf ~0.6).[1]

-

-

Oxidation (P-V Formation):

-

Workup:

-

Purification:

-

Deprotection (Optional - to yield N-Boc S1P free acid):

-

Dissolve the protected phosphate in MeOH/Et₃N (1:1) or use DBU in MeCN to remove cyanoethyl groups via

-elimination.[1]

-

Method B: Diphenyl Chlorophosphate Route (Robust/Scalable)

Best For: Large-scale synthesis where cost is a driver and rigorous anhydrous conditions of phosphoramidites are difficult to maintain.[1]

Reagents

-

Reagent: Diphenyl chlorophosphate (1.1 equiv).[1]

-

Base: Pyridine (anhydrous).[1]

-

Catalyst: DMAP (0.1 equiv) - Use with caution to avoid C3 reaction.[1]

Protocol

-

Dissolve N-Boc sphingosine in anhydrous Pyridine (0.2 M) at 0°C.

-

Add Diphenyl chlorophosphate dropwise.[1]

-

Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Quench: Add water (1 mL) and stir for 15 mins.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), Sat. NaHCO₃, and Brine.[1]

-

Yield: This yields the diphenyl phosphate ester.[1] To obtain the free phosphate, hydrogenolysis (H₂, Pd/C) or PtO₂ is required, which reduces the double bond (forming dihydro-S1P).[1] Note: This is a limitation if the alkene is needed.

Part 3: Quantitative Data & QC Specifications

Reaction Parameter Comparison

| Parameter | Phosphoramidite Method | Diphenyl Chlorophosphate Method |

| Primary Selectivity (C1:C3) | > 19:1 | ~ 10:1 |

| Reaction Time | 3-5 Hours | 12-18 Hours |

| Sensitivity to Moisture | High (Requires dry solvents) | Moderate |

| Yield (Isolated) | 85 - 92% | 70 - 80% |

| Preservation of Alkene | Excellent | Excellent (until deprotection) |

Analytical Validation (Self-Validating System)[1]

-

³¹P NMR (CDCl₃):

-

¹H NMR Diagnostic:

Part 4: Visualizations

Diagram 1: Reaction Pathway & Logic

This diagram illustrates the Phosphoramidite pathway, highlighting the critical oxidation step and regioselectivity logic.

Caption: Sequential pathway for regioselective phosphorylation via phosphoramidite chemistry.

Diagram 2: Method Selection Decision Tree

A guide for researchers to choose the appropriate protocol based on downstream needs.

Caption: Decision matrix for selecting phosphorylation method based on final structural requirements.

Part 5: References

-

Boumendjel, A., & Miller, S. P. (1994).[1] Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate.[1][2][3][4] Journal of Lipid Research, 35(12), 2305–2311.[1] Link

-

Garner, P., et al. (2002).[1] A concise route to D-erythro-sphingosine from N-Boc-L-serine derivatives. Tetrahedron Letters, 43(11), 2039-2042.[1] Link[1]

-

Kratzer, B., & Schmidt, R. R. (1993).[1][5] An Efficient Synthesis of Sphingosine-1-phosphate. Tetrahedron Letters, 34(11), 1761-1764.[1] Link[1]

-

BenchChem Technical Guide. (2025). N-Boc-erythro-Sphingosine: A Technical Guide to its Role in Elucidating Sphingolipid Metabolism. Link[1]

-

Nawrot, B., et al. (2025).[1] The mechanism of the phosphoramidite synthesis of polynucleotides. ResearchGate.[1] Link

Sources

- 1. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 2. Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A facile enzymatic synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of 1-O-Functionalized Sphingosines from N-Boc Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of 1-O-functionalized sphingosine derivatives, pivotal molecules in the exploration of sphingolipid signaling and the development of novel therapeutics. We detail the strategic implementation of N-tert-butyloxycarbonyl (N-Boc) protection as a cornerstone for achieving regioselective functionalization at the C1-hydroxyl position. This document outlines validated, step-by-step protocols for N-Boc protection of D-erythro-sphingosine, subsequent 1-O-alkylation and 1-O-acylation, and final deprotection to yield the target compounds. The rationale behind each experimental choice is elucidated, ensuring both scientific rigor and practical applicability for researchers in the field.

Introduction: The Significance of 1-O-Functionalized Sphingosines

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive lipids central to a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] At the heart of this signaling network lies sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P). S1P, in particular, is a critical signaling molecule that regulates fundamental cellular activities such as growth, survival, and migration by acting on a family of five specific G protein-coupled receptors (GPCRs).[2][3][4][5][6] The delicate balance between ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis.[7]

Dysregulation of S1P signaling is implicated in a host of pathologies, including cancer, autoimmune diseases, and inflammatory disorders.[4][5] This has spurred significant interest in developing synthetic analogs of sphingosine to probe these pathways and to serve as potential therapeutic agents. 1-O-functionalized sphingosines, in particular, are valuable tools as they can mimic or antagonize the effects of endogenous sphingolipids, offering a means to dissect signaling cascades and to develop targeted drugs. The synthesis of these analogs, however, requires a strategic approach to selectively modify the primary hydroxyl group at the C1 position while leaving the amino and secondary hydroxyl groups untouched.

The use of an N-tert-butyloxycarbonyl (N-Boc) protecting group on the C2-amino functionality of sphingosine is a well-established and highly effective strategy to achieve this regioselectivity. The bulky Boc group sterically hinders the amino group, preventing its participation in side reactions and directing functionalization to the more accessible C1-hydroxyl.[7][8] This application note provides detailed protocols and the underlying chemical principles for the successful preparation of 1-O-functionalized sphingosines using N-Boc protected precursors.

The Strategic Role of N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and amino alcohol chemistry.[9] Its utility in sphingosine chemistry stems from several key advantages:

-

Selective Protection: The Boc group reacts preferentially with the amino group of sphingosine under mild basic conditions, leaving the hydroxyl groups available for subsequent reactions.[10]

-

Stability: The N-Boc group is stable to a wide range of reaction conditions, including those typically used for O-alkylation and O-acylation.[9]

-

Facile Removal: The Boc group can be cleanly and efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, regenerating the free amine without compromising the integrity of the sphingosine backbone or the newly introduced 1-O-functionality.[11][12]

This strategic use of the N-Boc group transforms the synthetic challenge into a controlled, stepwise process, enabling the synthesis of a diverse library of 1-O-functionalized sphingosine analogs with high purity and yield.

Sources

- 1. benchchem.com [benchchem.com]

- 2. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. mdpi.com [mdpi.com]

- 5. Sphingosine-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. US20030171621A1 - Process for the synthesis of sphingosine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Probing the Sphinx: A Guide to Click Chemistry Applications of N-Boc Sphingosine Derivatives

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of click chemistry utilizing N-Boc sphingosine derivatives to investigate the multifaceted roles of sphingolipids in cellular processes. We will delve into the rationale behind this powerful technique, provide detailed protocols for the synthesis of clickable probes, their application in cellular systems, and subsequent analysis.

Introduction: The Enigma of Sphingolipids and the Power of Click Chemistry

Sphingolipids are a class of bioactive lipids that are integral structural components of cellular membranes and key regulators of a myriad of cellular processes, including cell-cell recognition, signaling, proliferation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, ranging from rare genetic disorders to common pathologies like cancer and neurodegenerative diseases.[3][4] However, studying the precise dynamics and interactions of these lipids within the complex cellular milieu has been a long-standing challenge due to their structural diversity and metabolic complexity.

Traditional methods often rely on fluorescently labeled lipid analogs, which can suffer from steric hindrance that alters their biological activity and subcellular localization.[1] Bioorthogonal chemistry, particularly the Nobel Prize-winning click chemistry, offers an elegant solution to this problem.[1][][] This suite of reactions allows for the covalent ligation of two molecules in a highly specific and efficient manner within a complex biological environment, without interfering with native biochemical processes.[][7]

By introducing a small, bioorthogonal "handle" – typically an azide or a terminal alkyne – onto a sphingosine backbone, we can create minimally modified probes that closely mimic their natural counterparts.[2][3] These probes are readily taken up by cells and integrated into the endogenous metabolic machinery.[1] Subsequently, a reporter molecule, such as a fluorophore or a biotin tag, equipped with the complementary reactive group can be "clicked" onto the sphingolipid probe for visualization or affinity purification.[1][8]

The use of an N-tert-butyloxycarbonyl (Boc) protecting group on the sphingosine's amino function provides a strategic advantage in the synthesis of these probes.[9][10][11] It allows for the selective introduction of the clickable moiety at other positions of the molecule, ensuring precise control over the probe's design and preventing unwanted side reactions during synthesis.[10][11]

Designing the Probe: Synthesis of Clickable N-Boc Sphingosine Derivatives

The synthesis of clickable N-Boc sphingosine derivatives is a critical first step. The choice between an azide or an alkyne handle depends on the subsequent click chemistry reaction to be employed. Here, we outline a general synthetic strategy.

Synthesis of an Azide-Functionalized N-Boc Sphingosine Derivative

A common strategy involves introducing an azide group at the terminus of a fatty acid that will be acylated onto the sphingosine base. However, for a sphingosine-based probe, the azide can be introduced at the terminus of the sphingoid base itself.

Reaction Scheme:

Caption: Synthetic scheme for an N-Boc-azido-sphingosine probe.

Protocol:

-

Mesylation: Dissolve N-Boc-erythro-sphingosine in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add triethylamine (Et3N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0°C for 1-2 hours, monitoring by thin-layer chromatography (TLC).

-

Azide Substitution: After completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude mesylated intermediate in dimethylformamide (DMF) and add sodium azide (NaN3). Heat the reaction to 60-80°C and stir overnight.

-

Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain the N-Boc-azido-sphingosine probe.

Synthesis of an Alkyne-Functionalized N-Boc Sphingosine Derivative

An alkyne handle can be introduced via acylation of the N-Boc sphingosine with an alkyne-containing fatty acid or by modifying the sphingoid backbone.

Reaction Scheme:

Caption: Synthetic scheme for an N-Boc-alkyne-sphingosine probe.

Protocol:

-

Amide Coupling: Dissolve the alkyne-functionalized fatty acid (e.g., 4-pentynoic acid) in anhydrous DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA). Stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Acylation: Add a solution of N-Boc-erythro-sphingosine in anhydrous DCM to the reaction mixture. Stir at room temperature overnight.

-

Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-Boc-alkyne-sphingosine probe.

Application in Cellular Systems: Metabolic Labeling and Visualization

Once synthesized, these clickable N-Boc sphingosine derivatives can be used to label and visualize sphingolipid metabolism and localization in living cells.

Workflow for Cellular Labeling and Visualization

Caption: General workflow for cellular labeling and visualization.

Detailed Protocol for Cellular Labeling

Materials:

-

Clickable N-Boc-sphingosine probe (azide or alkyne functionalized)

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 or Saponin for permeabilization

-

Fluorescently labeled azide or alkyne reporter (e.g., Alexa Fluor 488 Azide, DBCO-Cy5)

-

Click chemistry reaction buffer (e.g., for CuAAC: CuSO4, TBTA, sodium ascorbate)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.

-

Metabolic Labeling:

-

Prepare a stock solution of the clickable N-Boc-sphingosine probe in ethanol or DMSO.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the old medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for a specified period (e.g., 4-24 hours) to allow for metabolic incorporation of the probe.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 or 0.05% Saponin in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Prepare the click reaction cocktail containing the fluorescently labeled alkyne, copper(II) sulfate (CuSO4), a copper(I)-stabilizing ligand like Tris-(benzyltriazolylmethyl)amine (TBTA), and a reducing agent such as sodium ascorbate in PBS.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

Prepare a solution of the strained alkyne (e.g., DBCO)-fluorophore conjugate in PBS.

-

Incubate the cells with the SPAAC reaction solution for 1-2 hours at room temperature, protected from light. SPAAC is copper-free and thus less cytotoxic, making it suitable for live-cell imaging applications.[1]

-

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei with DAPI or Hoechst solution for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a confocal or super-resolution microscope with the appropriate filter sets for the chosen fluorophore.

-

Data Interpretation and Further Applications

Successful labeling will reveal the subcellular localization of the sphingolipid probe and its metabolites. For instance, probes may accumulate in the endoplasmic reticulum, Golgi apparatus, or plasma membrane, providing insights into sphingolipid trafficking and metabolism.[7]

Quantitative Analysis:

| Parameter | Description | Method |

| Fluorescence Intensity | Quantifies the amount of labeled sphingolipid in a specific region of interest (ROI). | Image analysis software (e.g., ImageJ, CellProfiler) |

| Colocalization Analysis | Determines the degree of spatial overlap between the labeled sphingolipid and specific organelle markers. | Pearson's or Manders' colocalization coefficients |

| Metabolite Profiling | Identifies and quantifies the metabolic products of the clickable sphingolipid probe. | Lipid extraction followed by LC-MS/MS analysis. The click reaction can be performed post-extraction with a biotin-azide/alkyne for affinity capture.[1] |

Advanced Applications:

-

Pulse-Chase Experiments: To track the dynamic movement and turnover of sphingolipids through different cellular compartments.

-

Identification of Protein Interactors: By incorporating a photo-crosslinkable group into the sphingolipid probe, followed by click chemistry with a biotin tag, interacting proteins can be captured and identified by mass spectrometry.[1]

-

Correlative Light and Electron Microscopy (CLEM): To visualize the ultrastructural localization of the labeled sphingolipids.[12]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No/Weak Fluorescence Signal | - Inefficient metabolic incorporation.- Incomplete click reaction.- Low probe concentration. | - Optimize incubation time and probe concentration.- Prepare fresh click reaction reagents.- Increase probe concentration. |

| High Background Fluorescence | - Non-specific binding of the probe or reporter.- Incomplete washing. | - Include a blocking step (e.g., with BSA).- Increase the number and duration of washing steps. |

| Cell Toxicity | - High probe concentration.- Cytotoxicity of the click chemistry reagents (especially copper). | - Perform a dose-response curve to determine the optimal non-toxic probe concentration.- Use a copper-free click reaction like SPAAC for live-cell imaging.[1] |

Conclusion

The combination of N-Boc protected sphingosine derivatives and click chemistry provides a powerful and versatile platform for the study of sphingolipid biology. These minimally invasive probes allow for the precise tracking of sphingolipid metabolism, transport, and interactions within their native cellular environment. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute experiments that will further unravel the complex roles of these essential lipids in health and disease.

References

-

The use of click chemistry in sphingolipid research. (2024). Journal of Cell Science. [Link]

-

The use of click chemistry in sphingolipid research. (2024). PubMed. [Link]

-

Click-correlative light and electron microscopy (click-AT-CLEM) for imaging and tracking azido-functionalized sphingolipids in bacteria. (n.d.). Nature. [Link]

-

Click Chemistry in Sphingolipid Research. (2018). ResearchGate. [Link]

-

Click chemistry in sphingolipid research. (2018). PubMed. [Link]

-

Click reactions with functional sphingolipids. (2018). Semantic Scholar. [Link]

-

Click reactions with functional sphingolipids. (2018). PubMed. [Link]

-

Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders. (2023). PubMed Central. [Link]

-

Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (2022). MDPI. [Link]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. Click reactions with functional sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Application Note: Strategic Functionalization of the C3-Allylic Alcohol in N-Boc Sphingosine

Topic: Functionalization of the Allylic Alcohol in N-Boc Sphingosine Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists

Executive Summary & Strategic Analysis

N-Boc D-erythro-sphingosine is a pivotal scaffold in the synthesis of ceramide analogs, sphingosine-1-phosphate (S1P) receptor modulators, and labeled sphingolipids. The molecule presents a unique "chemo-selective triad": a primary alcohol at C1, a secondary allylic alcohol at C3, and an N-Boc protected amine at C2.

The Challenge: The C3-hydroxyl group is chemically distinct due to its allylic position (electronic activation) and secondary nature (steric hindrance). Direct functionalization at C3 without affecting the C1 primary alcohol is difficult due to the higher nucleophilicity of the primary C1-OH. Conversely, the allylic nature of C3 makes it susceptible to allylic rearrangement (

The Solution: This guide details two high-fidelity workflows to functionalize the C3 position:

-

Selective Oxidation: Accessing the 3-keto-sphingosine (enone) scaffold.

-

Stereochemical Inversion (Mitsunobu): Accessing threo-isomers or C3-substituted analogs (e.g., azides).

Both protocols prioritize the "Protect-First" strategy (masking C1) to guarantee regiocontrol and prevent intramolecular cyclization (tetrahydrofuran formation).

Strategic Pathway Map

The following decision tree illustrates the critical path for C3 functionalization, highlighting the necessity of C1 protection.

Caption: Workflow for regioselective C3 functionalization via C1-protection.

Protocol A: Synthesis of 3-Keto-Sphingosine (The Enone Route)

Objective: Oxidation of the C3-allylic alcohol to the

Mechanistic Insight: While Manganese Dioxide (

Materials

-

Substrate: N-Boc-D-erythro-sphingosine.

-

Reagents: TBDMS-Cl, Imidazole, Dess-Martin Periodinane (DMP),

, -

Solvents: Anhydrous Dichloromethane (DCM), DMF.

Step-by-Step Methodology

Step 1: Regioselective C1-Protection

-

Dissolve: Dissolve N-Boc sphingosine (1.0 eq) in anhydrous DMF (0.1 M concentration) under Argon.

-

Add Base: Add Imidazole (2.2 eq) and stir at 0°C for 10 min.

-

Silylation: Add TBDMS-Cl (1.1 eq) dropwise. Note: TBDMS is bulky and prefers the primary C1-OH over the secondary C3-OH.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Checkpoint: Product (

) should appear; starting material (

-

-

Workup: Dilute with

, wash with water (3x) and brine. Dry over -

Yield: Expect >90% of 1-O-TBDMS-N-Boc-sphingosine .

Step 2: C3-Oxidation (The "Enone" Formation)

-

Dissolve: Dissolve the C1-protected intermediate (1.0 eq) in anhydrous DCM (0.1 M).

-

Oxidation: Add Dess-Martin Periodinane (1.5 eq) at 0°C.

-

Stir: Allow to warm to RT and stir for 2 hours.

-

Why DMP? DMP is neutral and avoids the isomerization of the

double bond, preserving the trans geometry.

-

-

Quench: Add a 1:1 mixture of saturated

and saturated -

Isolation: Extract with DCM, dry, and concentrate.

-

Purification: Flash chromatography (silica gel). The enone is often UV-active and visible.

Data Summary: Oxidation Methods

| Method | Selectivity (C3 vs C1) | Yield | Risk Factor |

| Direct MnO2 | Moderate (Allylic pref.) | 50-65% | Incomplete reaction; batch variability of MnO2. |

| C1-TBS + DMP | High (Protected C1) | 85-92% | Requires 2 steps; very reliable. |

| Swern | High | 80-85% | Cryogenic conditions (-78°C) required to prevent elimination. |

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

Objective: Inversion of the C3 stereocenter (converting erythro to threo) or substitution with a nucleophile (e.g., Azide for "Click" chemistry).

Critical Warning: Attempting a Mitsunobu reaction on unprotected N-Boc sphingosine often leads to intramolecular cyclization , forming a tetrahydrofuran or oxazolidinone derivative involving the C1-OH or C2-NHBoc groups. C1 protection is mandatory.

Materials

-

Substrate: 1-O-TBDMS-N-Boc-sphingosine (from Protocol A, Step 1).

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA) OR Benzoic Acid. -

Solvent: Anhydrous THF.

Step-by-Step Methodology

Step 1: Preparation of the Betaine Complex

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolve: Add

(1.5 eq) and the Nucleophile (e.g., Benzoic acid for inversion, 1.5 eq) in anhydrous THF. -

Cool: Cool the mixture to 0°C.

-

Activate: Add DIAD (1.5 eq) dropwise. The solution will turn yellow/orange. Stir for 15 minutes to form the betaine intermediate.

Step 2: The Substitution (Inversion)

-

Addition: Dissolve 1-O-TBDMS-N-Boc-sphingosine (1.0 eq) in a minimum volume of THF and add it slowly to the reaction mixture at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup: Concentrate the solvent. Triturate the residue with cold Hexane/Ether to precipitate

(triphenylphosphine oxide). Filter off the solid. -

Purification: Flash chromatography is essential to remove hydrazine byproducts.

Step 3: Hydrolysis (If Inversion was the goal)

If Benzoic acid was used:

-

Treat the ester product with

in MeOH (RT, 2h) to cleave the benzoate. -

Result: 1-O-TBDMS-N-Boc-threo-sphingosine (inverted C3-OH).

Visualizing the Mitsunobu Mechanism

The following diagram details the specific activation and inversion pathway, highlighting the role of the C1-protecting group (PG).

Caption: Mitsunobu inversion pathway showing the critical requirement for C1 protection.

Troubleshooting & Quality Control

Analytical Checkpoints

-

1H NMR (CDCl3):

-

C3-H Shift: In the starting material (erythro), the C3-H appears around

4.3 ppm. -

Enone (Oxidation): Look for the disappearance of the C3-H multiplet and the downfield shift of the alkene protons (

6.0–7.0 ppm) due to conjugation. -

Inversion (Mitsunobu): The coupling constant (

) changes significantly between erythro and threo isomers due to the change in dihedral angle.

-

-

Mass Spectrometry:

-

Monitor for

adducts. -

Warning: Loss of the Boc group (

) is common in MS sources; do not mistake this for reaction failure.

-

Common Pitfalls

-

Allylic Rearrangement: Acidic conditions (e.g., using HCl for workup) can cause the C3-OH to leave, leading to diene formation. Always use neutral or basic workups.

-

Incomplete Oxidation: If using MnO2, ensure it is "Activated" (precipitated under specific pH/drying conditions). Commercial MnO2 is often insufficiently active.

-

Staudinger Reaction: If using Azide (

) in Mitsunobu with

References

-

Garner, P., Park, J. M. (1987). The synthesis of N-Boc-D-erythro-sphingosine and its derivatives from L-serine. Journal of Organic Chemistry, 52(12), 2361–2364.

-

Bittman, R. (2013). The 2013 Repligen Award in Chemistry of Biological Processes: Stereoselective Synthesis of Sphingolipids. Marine Drugs, 11(8), 2901–2925.

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][6][7] Synthesis, 1981(1), 1–28.

-

Luo, Z., et al. (2015). Diverse sp3 C-H functionalization through alcohol β-sulfonyloxylation.[3] Nature Chemistry, 7, 829–834.[3]

-

Wiseman, J. S., et al. (2019).[7] Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Journal of Organic Chemistry, 84(20), 12829–12837.

Sources

- 1. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diverse sp(3) C-H functionalization through alcohol β-sulfonyloxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

Troubleshooting & Optimization

Technical Support Center: High-Fidelity N-Boc Deprotection in Sphingoid Bases

Current Status: Operational Topic: Preventing Allylic Migration & Side Reactions during N-Boc Removal Ticket Priority: High (Irreversible Structural Damage Risk)

Executive Summary: The "Allylic" Challenge

Welcome to the Sphingolipid Synthesis Support Center. You are likely here because standard peptide deprotection protocols (e.g., 50% TFA/DCM) have failed you, resulting in complex mixtures, double bond isomerization, or O-acylation byproducts.

The Core Problem: Sphingosine and its analogs possess a unique "allylic alcohol" motif at the C3 position relative to the C4-C5 double bond. This system is chemically fragile.

-

Acid Sensitivity: Strong acids protonate the C3-hydroxyl (or its ether/ester derivatives), creating a leaving group. This generates a resonance-stabilized allylic cation, leading to allylic rearrangement (

), racemization, or elimination to form a diene. -

Nucleophilic Attack: The carbocation is susceptible to attack by the deprotection reagent itself (e.g., Trifluoroacetate anions), leading to C3 or C5 functionalization.

This guide provides the "Gold Standard" protocols to surgically remove the N-Boc group without disturbing the allylic architecture.

Diagnostic & Troubleshooting (FAQ)

Q1: "My LC-MS shows a mass shift of +96 Da or +114 Da after TFA treatment. What happened?"

Diagnosis: You likely formed a Trifluoroacetate (TFA) ester . Explanation: TFA is not just a proton source; the trifluoroacetate anion is a nucleophile. In the presence of the allylic alcohol (C3-OH), TFA promotes the formation of an allylic cation which is immediately trapped by the TFA anion. This ester is labile and difficult to remove without causing further migration. Fix: Switch to Protocol B (TMSOTf) or Protocol A (HCl/Dioxane) immediately. Avoid TFA for allylic alcohols.

Q2: "I see a mixture of isomers (E/Z) or a shift in the double bond position."

Diagnosis: Acid-Catalyzed Allylic Migration (Isomerization).

Explanation: Strong protic acids generate a reversible allylic cation. When the cation recombines with water or the solvent, it may do so at the C5 position (migration) or relax back to a thermodynamic mixture of E and Z isomers.

Fix: You must lower the temperature to

Q3: "I have an ester at C3. After deprotection, the acyl group moved to the Nitrogen. Why?"

Diagnosis:

Decision Matrix: Selecting the Right Reagent

Before proceeding, identify your substrate's sensitivity using the logic flow below.

Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate complexity.

Validated Protocols

Protocol A: Anhydrous HCl in Dioxane (The Industry Standard)

Best for: Standard sphingosine bases where strict anhydrous handling is possible.

Mechanism: Rapid protonation of the Boc carbonyl followed by fragmentation. The product precipitates as the hydrochloride salt, preventing the amine from reacting further.

-

Preparation: Purchase 4.0 M HCl in Dioxane (commercial grade, anhydrous). Do not use aqueous HCl.

-

Setup: Dissolve N-Boc sphingosine (1.0 equiv) in dry DCM (0.1 M concentration).

-

Execution:

-

Cool reaction to

(Ice bath). -

Add HCl/Dioxane (5–10 equiv) dropwise.

-

Stir at

.[1] Monitor by TLC (stain with Ninhydrin). Reaction is typically complete in 30–60 mins .

-

-

Workup (Critical):

-

Do not quench with water.

-

Evaporate solvent/excess HCl under a stream of nitrogen or vacuum at room temperature.

-

Triturate the residue with dry diethyl ether to remove non-polar byproducts.

-

Result: Pure sphingosine hydrochloride salt.

-

Protocol B: TMSOTf / 2,6-Lutidine (The "Surgical" Method)

Best for: Substrates prone to allylic migration or those containing other acid-sensitive groups (e.g., acetals).

Mechanism: Silylative deprotection. TMSOTf activates the Boc carbonyl without generating a high concentration of free protons. 2,6-Lutidine acts as a non-nucleophilic base to buffer the system.

-

Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf ), 2,6-Lutidine , Dry DCM.[2]

-

Execution:

-

Dissolve substrate in dry DCM (0.1 M) under Argon/Nitrogen.

-

Cool to

. -

Add 2,6-Lutidine (1.5 equiv).

-

Add TMSOTf (1.2 equiv) dropwise.

-

Stir for 15–30 mins.

-

-

Quench:

-

Add MeOH (excess) to quench the silyl carbamate intermediate.

-

Stir for 10 mins at RT.

-

-

Isolation:

Mechanistic Insight: The "Danger Zone"

Understanding the failure mode is the key to prevention. The diagram below illustrates why TFA causes migration while TMSOTf prevents it.

Figure 2: Mechanistic divergence between Bronsted Acid (TFA) and Lewis Acid (TMSOTf) pathways.

Comparative Data Analysis

| Feature | TFA / DCM | HCl / Dioxane | TMSOTf / Lutidine |

| Acidity Type | Strong Bronsted | Strong Bronsted | Strong Lewis Acid |

| Allylic Migration Risk | High (Promotes | Moderate (Low if anhydrous) | Lowest (Kinetic control) |

| Byproducts | Trifluoroacetate esters | Chlorides (rare) | Silyl ethers (transient) |

| Workup | Difficult (removal of TFA) | Easy (Evaporation) | Easy (Methanol quench) |

| Recommendation | AVOID | Standard Use | High Precision |

References

-

BenchChem. (2025).[3][4][5] Mild Acidic Boc Deprotection of Sphingosine: Application Notes and Protocols. Retrieved from

-

ACS GCI Pharmaceutical Roundtable. (2013). Reagent Guides: BOC Deprotection - Acid Catalyzed Mechanisms and Side Reactions. Retrieved from

-

J&K Scientific. (2021). BOC Protection and Deprotection: Lab Tips and ZnBr2 Selectivity. Retrieved from

- Sakurai, H. et al. (2006). TMSOTf-mediated deprotection of N-Boc amines in the presence of acid-sensitive groups.Journal of Organic Chemistry. (Contextualized from general TMSOTf protocols cited in search results).

-

Li, B. et al. (2006). An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration.[6] (Mechanism of Boc migration risks).[7][8] Retrieved from

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Validation & Comparative

Strategic Analysis of N-Boc Protected Amines: A Comparative FTIR Guide

Executive Summary: The Case for FTIR in High-Throughput Synthesis

In the landscape of intermediate analysis for drug development, N-Boc (tert-butyloxycarbonyl) protected amines represent a critical checkpoint. While 1H-NMR remains the gold standard for structural elucidation, it is often a bottleneck due to sample preparation, deuterated solvent costs, and instrument availability.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) —specifically Attenuated Total Reflectance (ATR)—against NMR and Mass Spectrometry (MS) as a routine screening tool. We demonstrate that for binary "Protection/Deprotection" decisions, FTIR offers a 90% reduction in analysis time with sufficient specificity for process control.

Mechanistic Basis: Vibrational Signatures of the tert-Butyl Carbamate[1]

To interpret the spectrum accurately, one must understand the vibrational physics of the Boc moiety. The Boc group introduces a carbamate linkage (

Key Vibrational Modes

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Value |

| Carbamate C=O | Stretching ( | 1680 – 1710 | Primary Indicator. Strong, sharp band. Distinguishes Boc from free amine (no C=O). |

| Amide II | N-H Bending ( | 1500 – 1530 | Secondary Indicator. Often shifts upon H-bonding. |

| tert-Butyl | C-H Bending (Gem-dimethyl) | 1365 & 1390 | Specificity Marker. A characteristic "doublet" split. Confirms the t-butyl group presence. |

| C-O-C | Stretching ( | 1150 – 1170 | Confirmation. Strong band, often overlaps with other ether/ester signals. |

| N-H (Free) | Stretching ( | 3300 – 3500 | Deprotection Marker. Disappearance of the specific carbamate N-H and reappearance of amine N-H (shape change). |

Expert Insight: The C=O stretch in Boc-amines is sensitive to hydrogen bonding. In the solid state (ATR), you may see broadening or splitting of the 1690 cm⁻¹ peak due to crystal packing effects (rotamers), unlike the sharp singlet seen in dilute solution IR.

Comparative Analysis: FTIR vs. Alternatives

Comparison 1: Routine QC & Reaction Monitoring (FTIR vs. 1H-NMR)

Hypothesis: FTIR is superior for "Go/No-Go" decisions during reaction monitoring, while NMR is required for final purity validation.

| Feature | ATR-FTIR | 1H-NMR | Verdict |

| Sample Prep | None (Direct Solid/Oil) | Dissolution in CDCl₃/DMSO-d6 | FTIR Wins (Instant) |

| Analysis Time | < 1 minute | 10–20 minutes | FTIR Wins (High Throughput) |

| Cost Per Sample | Negligible | High (Solvents + Tube) | FTIR Wins (OpEx efficient) |

| Quantification | Semi-quantitative (Beer's Law limits) | Quantitative (qNMR) | NMR Wins (Precision) |

| Specificity | Functional Group (C=O, N-H) | Atom-specific (tBu singlet @ 1.4 ppm) | NMR Wins (Structural Proof) |

Comparison 2: Differentiating Protecting Groups (Boc vs. Fmoc vs. Cbz)

A common challenge in peptide synthesis is distinguishing between different carbamate protecting groups.

-

N-Boc: Characterized by aliphatic C-H stretches (< 3000 cm⁻¹) and the gem-dimethyl doublet (1365/1390 cm⁻¹).

-

N-Fmoc: Characterized by aromatic C-H stretches (> 3000 cm⁻¹) and specific fluorenyl ring modes (740, 760 cm⁻¹).

-

N-Cbz: Shows aromatic C-H stretches but lacks the specific Fmoc fingerprint; C=O often slightly lower (1680-1690 cm⁻¹).

Experimental Protocol: Rapid-Screen ATR-FTIR

This protocol is designed for the analysis of waxy solids or oils common in Boc-protection of amino alcohols or diamines.

Prerequisites:

-

FTIR Spectrometer with Diamond/ZnSe ATR accessory.

-

Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow:

-

Background Collection: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ and H₂O vapor contributions.

-

Sample Application:

-

Solid: Place ~2 mg of sample on the crystal center. Apply pressure using the anvil until the "force gauge" clicks or transmission stabilizes.

-

Oil/Viscous Liquid: Apply a thin film.[1] Ensure no bubbles are trapped at the interface.

-

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16 scans (sufficient for QC).

-

Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction".

-

Validation (The "Self-Check"):

-

Check 1: Is the baseline flat? (If noisy, clean and rescan).

-

Check 2: Are peaks > 3000 cm⁻¹ visible? (If not, pressure is too low).

-

Visualization of Workflows

Diagram 1: Reaction Monitoring Logic

This workflow illustrates where FTIR fits into the synthetic loop to save time.

Caption: Figure 1. Integrated workflow for Boc-protection monitoring. FTIR serves as the primary kinetic checkpoint, reserving NMR for final product certification.

Diagram 2: Spectral Assignment Decision Tree

A logic gate for identifying the protecting group based on spectral features.

Caption: Figure 2. Decision matrix for distinguishing N-Boc from other common protecting groups using FTIR spectral markers.

References

-

OrgChemBoulder. IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link]

-

Specac. Interpreting Infrared Spectra: Amines and Amides. Specac Application Notes. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines (IR and NMR). Available at: [Link][2][1][3][4][5][6][7][8]

-

Organic Chemistry Portal. Boc-Protected Amino Groups: Synthesis and Stability. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Safety Operating Guide

Navigating the Handling of N-Boc Sphingosine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals

N-Boc sphingosine is a critical tool in the study of sphingolipid metabolism and signaling pathways. Its tert-butyloxycarbonyl (Boc) protecting group strategically blocks key enzymatic reactions, allowing for the precise investigation of specific metabolic steps. While N-Boc protected compounds are often not classified as hazardous substances, a comprehensive understanding of their handling, potential risks, and the appropriate personal protective equipment (PPE) is paramount to ensure laboratory safety and experimental integrity. This guide provides a detailed framework for the safe handling of N-Boc sphingosine, from receipt to disposal, grounded in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment: Understanding the Compound

-

Skin and Eye Irritation: Like many fine chemical powders, N-Boc sphingosine dust may cause mechanical irritation to the eyes and skin upon contact. Prolonged exposure could lead to mild dermatitis.

-

Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath.

-

Potential for Boc Deprotection: The Boc protecting group is sensitive to acidic conditions.[1][2][3] Accidental exposure to acidic environments could potentially lead to the in-situ formation of sphingosine, a more biologically active molecule with its own set of bioactivities that are important to consider.

It is crucial to handle N-Boc sphingosine with the assumption that it is a potentially irritating compound and to take measures to prevent direct contact and aerosol generation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for minimizing exposure to N-Boc sphingosine. The following table outlines the recommended PPE for various laboratory operations involving this compound.